molecular formula C21H14I2N2O2 B11553009 2,4-diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2,4-diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11553009
M. Wt: 580.2 g/mol
InChI Key: KGKLGBGAOLZEOV-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound characterized by the presence of iodine atoms, a benzoxazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps. One common approach starts with the iodination of a phenol derivative to introduce the iodine atoms at the 2 and 4 positions. This is followed by the formation of the benzoxazole ring through a cyclization reaction involving an appropriate precursor. The final step involves the formation of the imino linkage by reacting the benzoxazole derivative with an aldehyde or ketone under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzoxazole ring can interact with nucleic acids and proteins. The iodine atoms may enhance the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diiodo-6-[(E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
  • 2,4-Diiodo-6-[(E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl]phenol
  • 2,4-Diiodo-6-[(E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Uniqueness

2,4-Diiodo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of the benzoxazole ring and the specific positioning of the iodine atoms. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H14I2N2O2

Molecular Weight

580.2 g/mol

IUPAC Name

2,4-diiodo-6-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C21H14I2N2O2/c1-12-4-2-3-5-16(12)21-25-18-10-15(6-7-19(18)27-21)24-11-13-8-14(22)9-17(23)20(13)26/h2-11,26H,1H3

InChI Key

KGKLGBGAOLZEOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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